6-(5-Oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. The compound is categorized under heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon within a ring structure. This specific compound features a bicyclic structure that includes nitrogen atoms, contributing to its unique chemical properties and biological activities.
The compound is classified under the following identifiers:
It is sourced from various chemical suppliers and databases, such as Chemical Book and PubChem, where it is listed alongside its synonyms and structural information .
The synthesis of 6-(5-Oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions, including cyclization and functional group transformations. Although specific literature detailing the exact synthetic pathway for this compound may be limited, similar compounds can often be synthesized using the following general methods:
These methods typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve the desired yield and purity.
The molecular structure of 6-(5-Oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one can be represented using various structural formulas:
C3=C(C1=NNC(=O)C2C1C2)C=CC4=C3CCC(=O)N4
1S/C14H13N3O2/c18-12-4-2-7-5-8(1-3-11(7)15-12)13-9-6-10(9)14(19)17-16-13/h1,3,5,9-10H,2,4,6H2,(H,15,18)(H,17,19)
The structure includes a bicyclic framework with multiple functional groups that contribute to its reactivity and interaction with biological targets .
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are pivotal in modifying the compound for enhanced biological activity or to explore structure–activity relationships in drug development.
The physical properties of 6-(5-Oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one include:
Property | Value |
---|---|
Density | 1.672 g/cm³ (calculated) |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include stability under normal conditions but may vary based on environmental factors such as pH and temperature .
6-(5-Oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-y)-3,4-dihydroquinolinone has potential applications in several scientific fields:
Research into this compound continues to explore its full potential across these domains .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0